

6-Methoxyhex-1-yne CAS number and molecular weight

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An In-depth Technical Guide to 6-Methoxyhex-1-yne

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data, including a registered CAS number for **6-Methoxyhex-1-yne**, is not readily available in public chemical databases. This guide provides key calculated properties, a proposed synthetic route based on established chemical principles, and a comparative analysis of structurally related compounds.

Core Compound Properties

6-Methoxyhex-1-yne is a derivative of hex-1-yne with a methoxy group at the 6-position. Its fundamental properties are calculated as follows:

Property	Value	
Molecular Formula	C7H12O	
Molecular Weight	112.17 g/mol	
CAS Number	Not Assigned or Publicly Available	

Comparative Data of Related Hexyne Derivatives



To provide context, the following table summarizes the properties of structurally similar hex-1-yne derivatives for which public data is available.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Hex-1-yne	693-02-7	C ₆ H ₁₀	82.144
5-Hexyn-1-ol	928-90-5	C ₆ H ₁₀ O	98.14
6-lodohex-1-yne	2468-56-6	C ₆ H ₉ I	208.04
6- Methanesulfonylhex- 1-yne	79797-12-9	C7H12O2S	160.24
5-Methylhex-1-yne	2203-80-7	C7H12	96.173

Proposed Synthesis of 6-Methoxyhex-1-yne

A plausible and efficient synthetic route to **6-Methoxyhex-1-yne** involves a two-step process starting from the commercially available precursor, 5-hexyn-1-ol. This method is based on the well-established Williamson ether synthesis.

Step 1: Deprotonation of 5-Hexyn-1-ol

The first step is the deprotonation of the terminal hydroxyl group of 5-hexyn-1-ol to form a more reactive alkoxide.

- Reactants: 5-Hexyn-1-ol, Sodium Hydride (NaH)
- Solvent: Anhydrous Tetrahydrofuran (THF)
- Procedure:
 - In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of
 5-hexyn-1-ol in anhydrous THF is prepared.
 - The solution is cooled to 0°C in an ice bath.



- Sodium hydride (a strong base) is added portion-wise to the stirred solution.
- The reaction mixture is stirred at 0°C for approximately 30-60 minutes, allowing for the complete formation of the sodium alkoxide and the evolution of hydrogen gas.

Step 2: Methylation of the Alkoxide

The resulting alkoxide is then reacted with a methylating agent to introduce the methyl group, forming the desired methoxy ether.

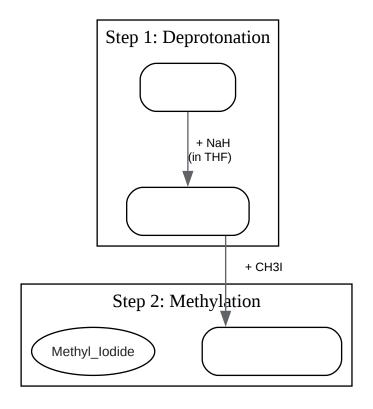
 Reactants: Sodium 5-hexyn-1-oxide (from Step 1), Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄)

Procedure:

- To the solution containing the sodium alkoxide from Step 1, the methylating agent (e.g., methyl iodide) is added dropwise while maintaining the temperature at 0°C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the reaction.
- The reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.
- The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude 6-methoxyhex-1-yne.
- Purification of the final product can be achieved through distillation or column chromatography.

Diagram of the Proposed Synthetic Workflow:





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Caption: Proposed synthesis of 6-Methoxyhex-1-yne.

Potential Applications and Further Research

While no specific biological activities or signaling pathway interactions have been documented for **6-Methoxyhex-1-yne**, its structure as a terminal alkyne with a methoxy group suggests potential utility in several areas of chemical research:

- Click Chemistry: The terminal alkyne functionality makes it a suitable substrate for coppercatalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."
 This would allow for its conjugation to a wide variety of molecules, including biomolecules, polymers, and fluorescent probes.
- Organic Synthesis: It can serve as a building block in more complex organic syntheses. The
 alkyne can be further functionalized, and the methoxy group can influence the reactivity and
 solubility of the molecule.







Drug Discovery: As a fragment for incorporation into larger molecules, the methoxyhexynyl
group could be explored for its potential to interact with biological targets. The methoxy
group can act as a hydrogen bond acceptor and influence the metabolic stability of a
compound.

Further research would be required to synthesize and characterize **6-Methoxyhex-1-yne** and to explore its chemical reactivity and potential biological applications.

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